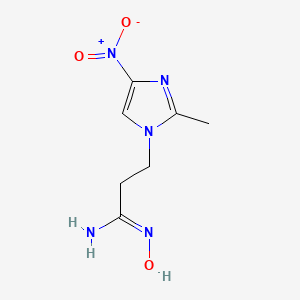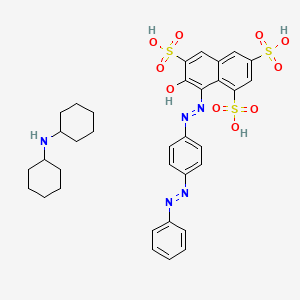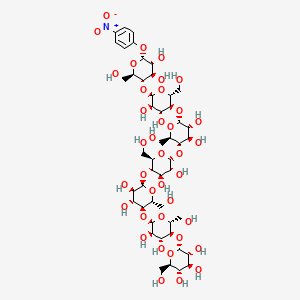
N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide
Übersicht
Beschreibung
N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 2-methyl-4-nitroimidazole with an appropriate amino acid ester in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) under nitrogen atmosphere. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) and may require a base like triethylamine to facilitate the process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different biological activities.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification, while alcohols can be used for ether formation.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, which can have different biological activities.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to understand the role of imidazole derivatives in various biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA or proteins, potentially causing cell death in microbial cells or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Imidazole: The parent compound, which is used in various pharmaceuticals and industrial applications.
2-Methyl-4-nitroimidazole: A closely related compound with similar chemical properties.
Uniqueness: N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide is unique due to its specific structural features, such as the presence of both a nitro group and a hydroxyl group on the imidazole ring
Eigenschaften
IUPAC Name |
N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFFWFHDJMMTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312965 | |
| Record name | N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301177-50-4 | |
| Record name | N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B1593483.png)






![2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B1593494.png)
